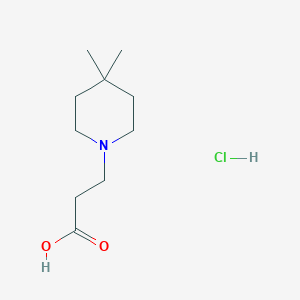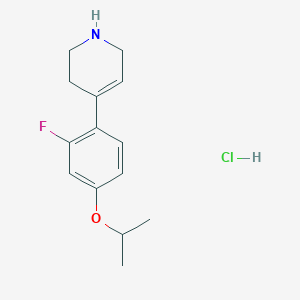
(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a piperidin-1-yl group attached to the methanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5th position.
Formation of Methanone: The brominated product is then reacted with a suitable reagent to form the methanone moiety.
Piperidinylation: Finally, the methanone intermediate is reacted with piperidine to attach the piperidin-1-yl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The methanone moiety can be involved in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Pyridines: Products formed by substitution of the bromine atom.
Alcohols and Carboxylic Acids: Products formed by oxidation or reduction of the methanone moiety.
Heterocyclic Compounds: Products formed by cyclization reactions.
科学的研究の応用
(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.
作用機序
The mechanism of action of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and piperidin-1-yl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
- (5-Fluoropyridin-2-yl)(piperidin-1-yl)methanone
- (5-Chloropyridin-2-yl)(piperidin-1-yl)methanone
- (5-Iodopyridin-2-yl)(piperidin-1-yl)methanone
Comparison:
- Uniqueness: The presence of the bromine atom at the 5th position and the methyl group at the 4th position of the pyridine ring makes (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone unique in terms of its reactivity and binding properties.
- Reactivity: The bromine atom provides a site for nucleophilic substitution, while the piperidin-1-yl group enhances the compound’s solubility and bioavailability.
- Applications: While similar compounds may share some applications, the specific substitution pattern in this compound offers distinct advantages in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-7-11(14-8-10(9)13)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZPPVFJQZZUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8130705.png)


![4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8130726.png)


![2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine](/img/structure/B8130739.png)
